![molecular formula C26H20N2O B2538410 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 315670-14-5](/img/structure/B2538410.png)
5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a fused heterocyclic molecule that is part of a broader class of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. These compounds are of interest due to their potential biological activities, including antimicrobial effects .
Synthesis Analysis
The synthesis of related oxazine derivatives has been achieved through eco-friendly methods. For instance, a series of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives were synthesized via a Mannich type condensation-cyclization reaction involving phenols or naphthols with formaldehyde and primary amines in water at ambient temperature . Another method involves the intramolecular [3+2] cycloaddition reaction of hydrazonium chlorides with alkenes to form pyrazolo[5,1-c][1,4]benzoxazines . Additionally, aryl-substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]-1,3-benzoxazines, which are closely related to the compound of interest, have been synthesized by condensation of 5-(2-hydroxyphenyl)-3-phenylpyrazole with aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of aryl-substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]-1,3-benzoxazines has been elucidated using 1H NMR spectroscopy and confirmed by X-ray diffraction studies . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for understanding the compound's chemical behavior.
Chemical Reactions Analysis
The chemical reactions involving oxazine derivatives typically include condensation and cyclization steps. The Mannich type reaction mentioned earlier is a key example of how these compounds can be formed under mild conditions . The intramolecular cycloaddition reaction is another pathway that leads to the formation of the fused heterocyclic structure characteristic of these molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general class of compounds exhibits significant in vitro antimicrobial effects against various pathogenic fungi and bacteria. The cytotoxic activities of some lead compounds have been assessed, revealing high cell viability at certain concentrations, which suggests a favorable therapeutic index . The solubility, stability, and reactivity of these compounds can be inferred from their structural characteristics and the nature of their synthesis.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Benzoxazine derivatives exhibit a wide range of biological activities, making them of significant interest in the development of therapeutic agents. Studies have shown that compounds with a benzoxazine moiety can possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. For example, certain benzoxazine derivatives have been identified as promising for their antibacterial, antifungal, anticancer, and antiviral activities, among others. The modifications of tricyclic ring systems with bicyclic homoaromatic rings (such as naphthalene) and monocyclic and bicyclic azine rings have led to significant biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011). Furthermore, benzoxazine scaffolds serve as important building blocks in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological properties, including antimicrobial, anti-tuberculosis, antioxidant, and anti-cancer activities (Tang, Tan, Chen, & Wan, 2022).
Material Science Applications
In materials science, benzoxazine-based polymers are explored for their excellent properties, such as thermal and chemical stability. The use of naphthalene and other aromatic moieties in the synthesis of plastic scintillators, for example, has demonstrated that such modifications can improve the materials' scintillation efficiency, optical transparency, and stability under various conditions (Salimgareeva & Kolesov, 2005).
Other Applications
The structural versatility of benzoxazine and related compounds enables their use in a variety of other scientific research applications. This includes their potential use as corrosion inhibitors, where the aromatic rings and nitrogen atoms in structures similar to 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine could form strong chelating complexes with metallic atoms, thus protecting metals from corrosion (Verma, Ebenso, Quraishi, & Rhee, 2021).
Mécanisme D'action
Target of Action
The compound belongs to the class of pyrazolines , which are known to be pharmacologically active scaffolds. The pyrazoline moiety is present in several marketed molecules with a wide range of uses
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrazolines and their analogs can interact with their targets in various ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. Pyrazolines and their analogs can affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrazolines and their analogs can have a wide range of effects, including anti-inflammatory, analgesic, antibacterial, and antipsychotic effects .
Propriétés
IUPAC Name |
5-naphthalen-2-yl-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c1-2-9-19(10-3-1)23-17-24-22-12-6-7-13-25(22)29-26(28(24)27-23)21-15-14-18-8-4-5-11-20(18)16-21/h1-16,24,26H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFIGXUGTUBGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538328.png)
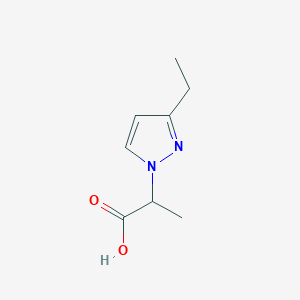

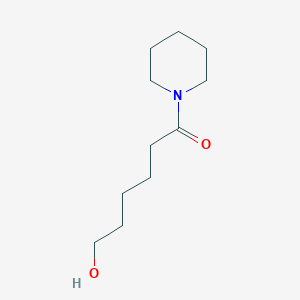
![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)
![2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2538335.png)
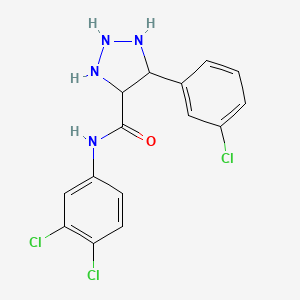
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2538337.png)
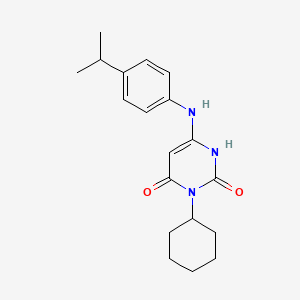
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)
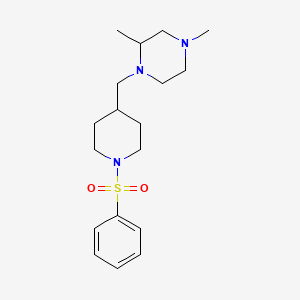
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2538347.png)
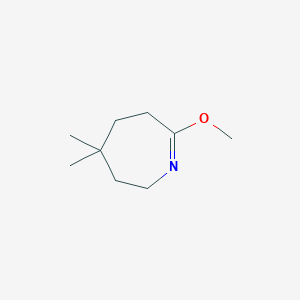
![4-ethyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2538350.png)